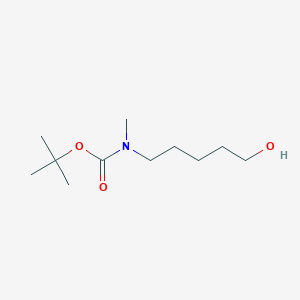
4-(bromomethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)morpholine is a heterocyclic organic compound with the molecular formula C₅H₁₀BrNO It is a derivative of morpholine, where a bromomethyl group is attached to the nitrogen atom of the morpholine ring
Mechanism of Action
Target of Action
Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules . For instance, morpholine-modified ruthenium-based agents have shown strong antibacterial activity against Staphylococcus aureus .
Mode of Action
For example, in the case of the ruthenium-based antibacterial agents, they could destroy the bacterial membrane and induce ROS production in bacteria .
Biochemical Pathways
For instance, a study on a newly synthesized pyrazoline derivative modified with morpholine showed that it could affect the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins .
Result of Action
Morpholine-modified ruthenium-based agents have shown significant anti-infective activity in vivo .
Action Environment
It’s known that the stability of boronic esters, which are often used in the synthesis of morpholine derivatives, can be influenced by environmental factors such as air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Bromomethyl)morpholine can be synthesized through several methods. One common approach involves the bromination of morpholine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Another method involves the reaction of morpholine with formaldehyde and hydrobromic acid
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of corresponding substituted morpholine derivatives.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, resulting in the formation of morpholine N-oxide derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄), leading to the formation of morpholine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid can be employed.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.
Major Products Formed
Nucleophilic Substitution: Substituted morpholine derivatives such as 4-(azidomethyl)morpholine or 4-(thiocyanatomethyl)morpholine.
Oxidation: Morpholine N-oxide derivatives.
Reduction: Morpholine.
Scientific Research Applications
4-(Bromomethyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to introduce functional groups for further study or therapeutic applications.
Medicine: It serves as a precursor in the synthesis of drugs and bioactive molecules
Industry: this compound is used in the production of specialty chemicals, including surfactants, polymers, and coatings.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)morpholine: Similar to 4-(bromomethyl)morpholine but with a chloromethyl group instead of a bromomethyl group. It exhibits similar reactivity but may have different reaction rates and conditions.
4-(Hydroxymethyl)morpholine: Contains a hydroxymethyl group instead of a bromomethyl group. It is less reactive towards nucleophiles but can undergo oxidation to form morpholine N-oxide derivatives.
4-(Methyl)morpholine: Lacks the halomethyl group, making it less reactive in nucleophilic substitution reactions. It is commonly used as a solvent and reagent in organic synthesis.
Uniqueness
This compound is unique due to the presence of the bromomethyl group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical transformations.
Properties
CAS No. |
35278-97-8 |
|---|---|
Molecular Formula |
C5H10BrNO |
Molecular Weight |
180.04 g/mol |
IUPAC Name |
4-(bromomethyl)morpholine |
InChI |
InChI=1S/C5H10BrNO/c6-5-7-1-3-8-4-2-7/h1-5H2 |
InChI Key |
ZPICIKUVCJZBLN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CBr |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



